4-[[(3-Methyl-1,2-oxazole-5-carbonyl)amino]methyl]oxane-4-carboxylic acid
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Overview
Description
4-[[(3-Methyl-1,2-oxazole-5-carbonyl)amino]methyl]oxane-4-carboxylic acid is a complex organic compound featuring an oxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(3-Methyl-1,2-oxazole-5-carbonyl)amino]methyl]oxane-4-carboxylic acid typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-methyl-1,2-oxazole-5-carboxylic acid with an amine derivative can yield the desired oxazole ring structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[[(3-Methyl-1,2-oxazole-5-carbonyl)amino]methyl]oxane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The oxazole ring can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
4-[[(3-Methyl-1,2-oxazole-5-carbonyl)amino]methyl]oxane-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-[[(3-Methyl-1,2-oxazole-5-carbonyl)amino]methyl]oxane-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The oxazole ring can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity. This compound may also participate in signaling pathways by modulating the activity of key enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1,2-oxazole-5-carboxylic acid: Shares the oxazole ring but lacks the additional functional groups.
4-Carboxyoxane derivatives: Similar structure but different substituents on the oxane ring.
Oxazole-4-carboxylic acid derivatives: Variations in the substituents on the oxazole ring.
Uniqueness
4-[[(3-Methyl-1,2-oxazole-5-carbonyl)amino]methyl]oxane-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-[[(3-methyl-1,2-oxazole-5-carbonyl)amino]methyl]oxane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-8-6-9(19-14-8)10(15)13-7-12(11(16)17)2-4-18-5-3-12/h6H,2-5,7H2,1H3,(H,13,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLVLNBOABDTDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NCC2(CCOCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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